molecular formula C14H16ClNO2 B8525320 1'-(Chloroacetyl)-spiro[isobenzofuran-1(3H),4'-piperidine]

1'-(Chloroacetyl)-spiro[isobenzofuran-1(3H),4'-piperidine]

Cat. No. B8525320
M. Wt: 265.73 g/mol
InChI Key: GDIXVUXBCOGCLN-UHFFFAOYSA-N
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Patent
US07498339B2

Procedure details

3H-spiro[2-benzofuran-1,4′-piperidine] (5 g, 26 mmol) was dissolved in THF (100 mL) and cooled in ice. Then N-ethyldiisopropylamine (4.94 mL, 29 mmol) and chloroacetyl chloride (2.31 mL, 29 mmol) were added. The mixture was stirred at 20° C. for 15 min. The solid was filtered off and washed with THF. The filtrate was evaporated to dryness and the residue was purified by flash chromatography on silica gel with heptane/AcOEt 70:30. One obtained light yellow crystals (6.5 g, 92%). MS: m/z=266 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.94 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][C:4]2([C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=3[CH2:8][O:7]2)[CH2:3][CH2:2]1.C(N(C(C)C)C(C)C)C.[Cl:24][CH2:25][C:26](Cl)=[O:27]>C1COCC1>[Cl:24][CH2:25][C:26]([N:1]1[CH2:6][CH2:5][C:4]2([C:10]3[C:9](=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH2:8][O:7]2)[CH2:3][CH2:2]1)=[O:27]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1CCC2(CC1)OCC1=C2C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.94 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
2.31 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with THF
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel with heptane/AcOEt 70:30

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClCC(=O)N1CCC2(CC1)OCC1=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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